N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine
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Overview
Description
N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine is a complex organic compound that features a biphenyl core substituted with an oxazolo[4,5-b]pyridine moiety and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine typically involves multiple steps:
Formation of the Oxazolo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate pyridine derivatives with suitable reagents.
Suzuki Coupling Reaction: The biphenyl core is often introduced via a Suzuki coupling reaction between an aryl halide and an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Diethylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer activity and other therapeutic properties.
Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological systems and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline: This compound shares a similar core structure but with different substituents.
N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide: Another related compound with a different substitution pattern.
Uniqueness
N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
652143-62-9 |
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Molecular Formula |
C22H21N3O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]aniline |
InChI |
InChI=1S/C22H21N3O/c1-3-25(4-2)19-13-11-17(12-14-19)16-7-9-18(10-8-16)22-24-21-20(26-22)6-5-15-23-21/h5-15H,3-4H2,1-2H3 |
InChI Key |
XCOMTTDNPBJOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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